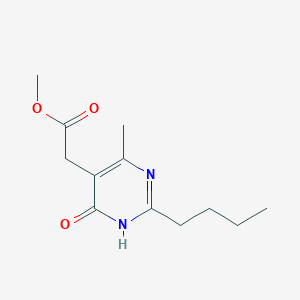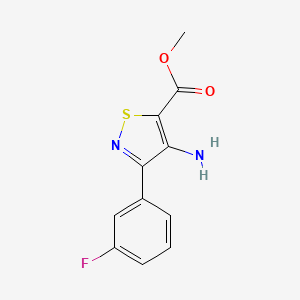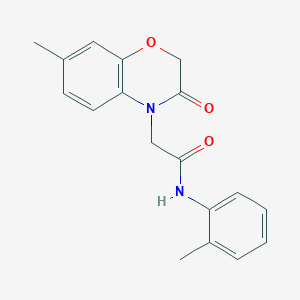
5-(tert-Butyl)-2H-1,2,3-triazole-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(tert-Butyl)-2H-1,2,3-triazole-4-carbaldehyde is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a tert-butyl group and a formyl group attached to the triazole ring. The tert-butyl group is known for its steric bulk, which can influence the reactivity and stability of the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-Butyl)-2H-1,2,3-triazole-4-carbaldehyde typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction is usually catalyzed by copper(I) salts, such as copper(I) bromide or copper(I) sulfate, in the presence of a reducing agent like sodium ascorbate. The reaction conditions often include solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of triazole synthesis can be applied. Industrial production would likely involve large-scale cycloaddition reactions using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors could also be considered to enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
5-(tert-Butyl)-2H-1,2,3-triazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydrogen atoms on the triazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents like halogens or nucleophilic reagents like amines under appropriate conditions.
Major Products Formed
Oxidation: 5-(tert-Butyl)-2H-1,2,3-triazole-4-carboxylic acid.
Reduction: 5-(tert-Butyl)-2H-1,2,3-triazole-4-methanol.
Substitution: Various substituted triazoles depending on the reagents used.
科学的研究の応用
5-(tert-Butyl)-2H-1,2,3-triazole-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and as a ligand in coordination chemistry.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 5-(tert-Butyl)-2H-1,2,3-triazole-4-carbaldehyde depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The tert-butyl group can provide steric hindrance, while the formyl group can participate in hydrogen bonding or other interactions with the enzyme’s active site. The triazole ring can also interact with various molecular targets through π-π stacking or other non-covalent interactions.
類似化合物との比較
Similar Compounds
Methyl tert-butyl ether: An organic compound with a tert-butyl group, used as a fuel additive.
tert-Butyl alcohol: A simple tertiary alcohol with a tert-butyl group, used as a solvent and intermediate in organic synthesis.
tert-Butyl hydroperoxide: An organic peroxide used as an oxidizing agent in various chemical reactions.
Uniqueness
5-(tert-Butyl)-2H-1,2,3-triazole-4-carbaldehyde is unique due to the presence of both a triazole ring and a formyl group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for a wide range of chemical transformations and applications that are not possible with simpler tert-butyl-containing compounds.
特性
分子式 |
C7H11N3O |
|---|---|
分子量 |
153.18 g/mol |
IUPAC名 |
5-tert-butyl-2H-triazole-4-carbaldehyde |
InChI |
InChI=1S/C7H11N3O/c1-7(2,3)6-5(4-11)8-10-9-6/h4H,1-3H3,(H,8,9,10) |
InChIキー |
YEUBNLKRGXJMCU-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=NNN=C1C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-(morpholin-4-yl)-5-{[(4-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B12498734.png)


![N-[2-(cyclooctylamino)ethyl]-2-fluorobenzamide](/img/structure/B12498749.png)
![5-(1,3-benzodioxol-5-ylmethyl)-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one](/img/structure/B12498754.png)
![4-chloro-N-(2-fluorobenzyl)-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide](/img/structure/B12498756.png)



![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3,5-dichloro-2-methoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12498768.png)
![Propyl 2-(morpholin-4-yl)-5-{[(4-propoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12498773.png)
![2-Fluoro-7,8,9,10-tetrahydropyrido[2,1-c][1,4]benzothiazine-6-carbonitrile 5,5-dioxide](/img/structure/B12498775.png)
![Methyl 3-{[(3-bromophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12498779.png)

